2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
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Overview
Description
2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that features a cyclobutanone core substituted with an ethoxycyclohexyl group and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves multiple steps:
Formation of the Cyclobutanone Core: The cyclobutanone core can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Ethoxycyclohexyl Group: The ethoxycyclohexyl group can be introduced via a nucleophilic substitution reaction using an appropriate cyclohexyl halide and an ethoxide ion.
Attachment of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be attached through a silylation reaction using trimethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways related to its functional groups and structural features.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methoxycyclohexyl)-2-((trimethylsilyl)oxy)cyclobutanone: Similar structure but with a methoxy group instead of an ethoxy group.
2-(1-Ethoxycyclohexyl)-2-((triethylsilyl)oxy)cyclobutanone: Similar structure but with a triethylsilyloxy group instead of a trimethylsilyloxy group.
Properties
CAS No. |
69152-09-6 |
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Molecular Formula |
C15H28O3Si |
Molecular Weight |
284.47 g/mol |
IUPAC Name |
2-(1-ethoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H28O3Si/c1-5-17-14(10-7-6-8-11-14)15(12-9-13(15)16)18-19(2,3)4/h5-12H2,1-4H3 |
InChI Key |
FEXXBJNRDHSRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C |
Origin of Product |
United States |
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